

Dm-CHOC-pen in Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: *Dm-CHOC-pen*

Cat. No.: *B1670824*

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Introduction

4-demethyl-4-cholesteryloxycarbonylpenclomedine (**Dm-CHOC-pen**) is a novel polychlorinated pyridine cholesteryl carbonate compound that has shown significant promise in preclinical and clinical cancer research.[1][2][3][4][5][6][7][8][9] As a lipophilic and electrically neutral molecule, **Dm-CHOC-pen** is designed to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for primary and metastatic brain tumors.[3][5] This technical guide provides a comprehensive overview of **Dm-CHOC-pen**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

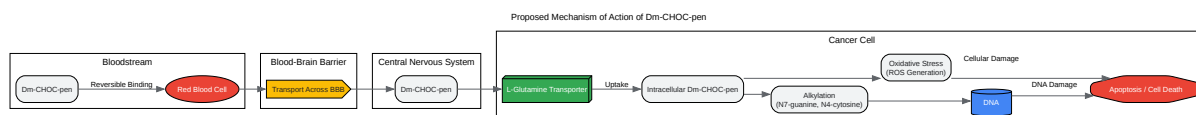
The primary mechanism of action of **Dm-CHOC-pen** is the alkylation of DNA at the N7 position of guanine and the N4 position of cytosine, leading to DNA damage and cell death.[1][4][6][7][9][10] Additionally, it is proposed to induce oxidative stress within cancer cells.[1][4] A three-stage mechanism for its activity has been proposed:

- **Transport across the Blood-Brain Barrier:** **Dm-CHOC-pen** reversibly binds to red blood cell membranes, facilitating its transport into the central nervous system (CNS).[4][7][10]
- **Selective uptake by cancer cells:** It is then transported into cancer cells, potentially via a transporter that is often overexpressed in these cells, such as an L-glutamine transporter.[4]

[6][7][10]

- Induction of Cell Death: Once inside the cancer cell, **Dm-CHOC-pen** exerts its cytotoxic effects through DNA alkylation and the generation of reactive oxygen species (ROS).[1][4][11]

In melanoma, **Dm-CHOC-pen**'s mechanism may also involve the generation of ROS through the DOPA/melanin pathway, leading to the encapsulation of melanoma cells by melanin and subsequent cell death.[11]



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Caption: Proposed mechanism of action for **Dm-CHOC-pen**.

Preclinical Data

Dm-CHOC-pen has demonstrated significant antineoplastic activity in various preclinical models.

In Vitro Efficacy

Cell Line	IC50 (µg/mL)	Reference
B-16 Melanoma	0.5	[9]
Temozolomide (for comparison)	≥3.0	[9]

In Vivo Efficacy

Model	Treatment	Outcome	Reference
C57BL mice with subcutaneous B-16 melanoma	200 mg/kg Dm-CHOC-pen intraperitoneally daily for 5 days	142% improvement in survival relative to saline controls	[9]
C57BL mice with subcutaneous B-16 melanoma	Temozolomide	78% improvement in survival relative to saline controls	[9]
Mice with intracranial human cancer xenografts (glioblastomas and breast cancers)	Dm-CHOC-pen	Complete remissions	[2]

Dm-CHOC-pen was also found to accumulate in human sarcoma and lung cancer tissues involving the CNS at concentrations of 61-120 ng/g of tumor tissue, while not being detected in adjacent normal brain tissue.[5]

Clinical Data

Dm-CHOC-pen has been evaluated in Phase I and Phase II clinical trials in patients with advanced cancers, including those with CNS involvement.

Phase I Clinical Trial (Adults)

A Phase I trial was conducted to determine the maximum-tolerated dose (MTD), safety, dose-limiting toxicities (DLTs), and pharmacokinetics of **Dm-CHOC-pen**.

Parameter	Value	Reference
Patient Population	26 patients with advanced cancer (melanoma, colorectal, breast, glioblastoma multiforme)	[1] [4]
Dosing Regimen	3-hour IV infusion once every 21 days	[1] [4]
Starting Dose	39 mg/m ²	[1] [2] [4]
Dose Escalation	Up to 111 mg/m ²	[1] [4]
MTD (with liver involvement)	85.8 mg/m ²	[1] [4]
MTD (without liver abnormalities)	98.7 mg/m ²	[1] [4]

Adverse Events (Most Common)

Adverse Event	Grade	Number of Patients	Reference
Fatigue	-	2	[1]
Elevated Bilirubin	3	3	[1]
2	1	[1]	
Elevated ALT/AST	2	3	[1]
Elevated Alkaline Phosphatase	2	3	[1]
Allergic Reaction	2	1	[1]

Efficacy

Outcome	Number of Patients	Reference
Responses or significant Progression-Free Survival (PFS)	8 (6 with CNS involvement)	[1] [4]

Phase II Clinical Trial (Adolescent and Young Adults - AYA)

A Phase II trial focused on AYA patients (15-39 years old) with various tumors involving the CNS.

Parameter	Value	Reference
Patient Population	19 AYA patients with tumors in or metastasized to the CNS	[6]
Dosing (normal liver function)	98.7 mg/m ² once every 21 days	[6]
Dosing (impaired liver function)	75 mg/m ² once every 21 days	[6]

Patient Responses

Response	Number of Patients	Reference
Complete Response	2	[6]
Partial Response	3	[6]
Stable Disease	1	[6]

Experimental Protocols

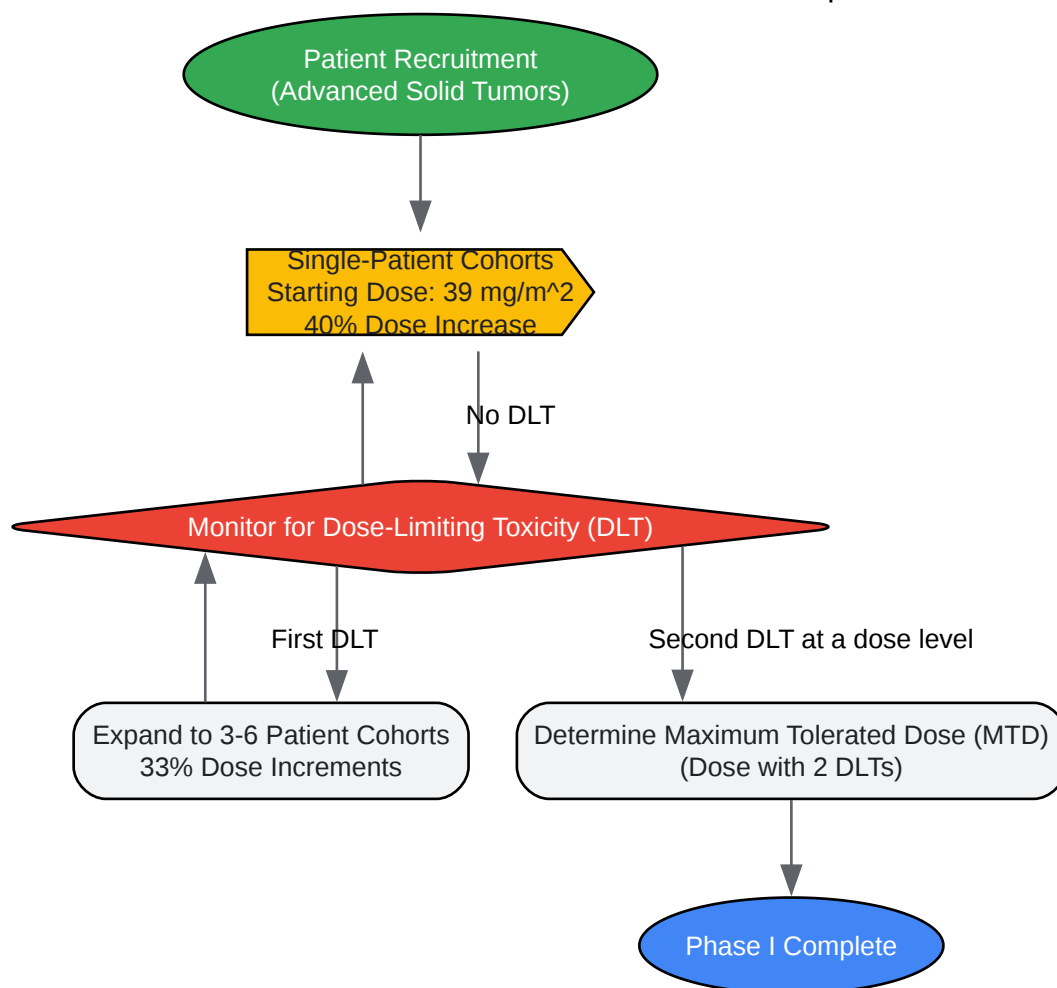
Phase I Clinical Trial Protocol

- Drug Administration: **Dm-CHOC-pen** was administered as a 3-hour intravenous (IV) infusion once every 21 days.[\[1\]](#)[\[4\]](#) The drug was formulated as a soybean oil/lecithin/glycerin water

emulsion.[2][8]

- Patient Cohorts: Patients with advanced solid tumors, including melanoma, colorectal cancer, breast cancer, and glioblastoma multiforme, were enrolled.[1][4]
- Dose Escalation: The starting dose was 39 mg/m². [1][2][4] Dose escalation proceeded in single-patient cohorts with a 40% dosage increase until the first dose-limiting toxicity (DLT) was observed.[2][8] Subsequently, cohorts were expanded to 3-6 patients with 33% dose increments.[2][8] The MTD was defined as the dose at which two DLTs were observed.[2][8]

Phase I Clinical Trial Workflow for Dm-CHOC-pen



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